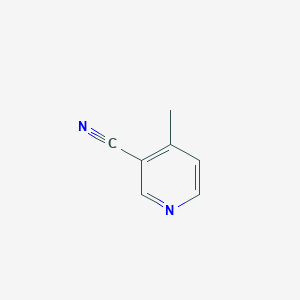
3-Cyano-4-methylpyridine
Cat. No. B043246
Key on ui cas rn:
5444-01-9
M. Wt: 118.14 g/mol
InChI Key: XLAPHZHNODDMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04859671
Procedure details


A mixture of 2,6-dichloro-3-cyano-4-methylpyridine (47 g, 0.25 mol), sodium acetate (41.2 g, 0.5 mol), and palladium (II) chloride (0.5 g) in 220 mL of methanol was hydrogenated on a Parr apparatus under 50 PSI (initial pressure). When the uptake ceased the catalyst was filtered (solka floc) and the filtrate concentrated in vacuo. The crude residue was distilled under vacuum through a Vigreaux column and the product collected at 68°-72° C./2 mm (25.3 g, 85%, as a clear liquid).



Name
palladium (II) chloride
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]#[N:9])=[C:6]([CH3:10])[CH:5]=[C:4](Cl)[N:3]=1.C([O-])(=O)C.[Na+]>CO.[Pd](Cl)Cl>[C:8]([C:7]1[CH:2]=[N:3][CH:4]=[CH:5][C:6]=1[CH3:10])#[N:9] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
47 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CC(=C1C#N)C)Cl
|
|
Name
|
|
|
Quantity
|
41.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
220 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
palladium (II) chloride
|
|
Quantity
|
0.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd](Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered (solka floc)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated in vacuo
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The crude residue was distilled under vacuum through a Vigreaux column
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product collected at 68°-72° C./2 mm (25.3 g, 85%
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(#N)C=1C=NC=CC1C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
